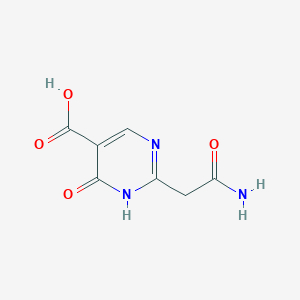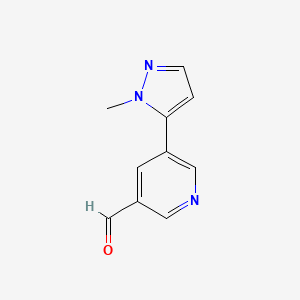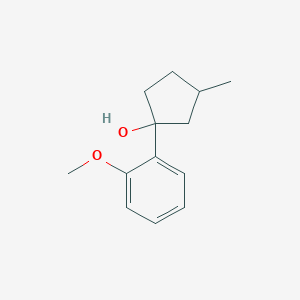
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride is a synthetic organic compound with the molecular formula C9H5BrClFO3S and a molecular weight of 327.55 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a chromene backbone. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the chromene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used under acidic conditions to introduce additional substituents onto the chromene ring.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Functionalized Chromenes: Formed through electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride is primarily related to its ability to act as an electrophile. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or proteins involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-8-fluoro-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
6-bromo-8-fluoro-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
6-chloro-8-fluoro-2H-chromene-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the combination of bromine, fluorine, and sulfonyl chloride functional groups on the chromene backbone. This unique combination imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and development .
Propiedades
Fórmula molecular |
C9H5BrClFO3S |
|---|---|
Peso molecular |
327.55 g/mol |
Nombre IUPAC |
6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClFO3S/c10-6-1-5-2-7(16(11,13)14)4-15-9(5)8(12)3-6/h1-3H,4H2 |
Clave InChI |
WJCAHUBIHSNNGO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(O1)C(=CC(=C2)Br)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)


![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)

![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)

![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)


